N-(4-acetylphenyl)-2-(morpholin-4-yl)-2-oxoacetamide
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Overview
Description
N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide is an organic compound with a complex structure that includes an acetylphenyl group, a morpholino group, and an oxoacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide typically involves the reaction of 4-acetylphenylamine with morpholine and oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates. The general steps are as follows:
Formation of the intermediate: 4-acetylphenylamine is reacted with oxalyl chloride to form the corresponding acyl chloride intermediate.
Nucleophilic substitution: The acyl chloride intermediate is then reacted with morpholine to form N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The oxoacetamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-morpholino-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
- N-(4-Acetylphenyl)-5-chloro-2-methoxybenzamide
- N-(4-Acetylphenyl)-acetamide
Uniqueness
N-(4-Acetylphenyl)-2-morpholino-2-oxoacetamide is unique due to the presence of the morpholino group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
Molecular Formula |
C14H16N2O4 |
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Molecular Weight |
276.29 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-morpholin-4-yl-2-oxoacetamide |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)11-2-4-12(5-3-11)15-13(18)14(19)16-6-8-20-9-7-16/h2-5H,6-9H2,1H3,(H,15,18) |
InChI Key |
YWJYLJDEEDLLEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=O)N2CCOCC2 |
Origin of Product |
United States |
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